N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide
4-iodo-SAHA is a hydrophobic derivative of the class I and class II histone deacetylase (HDAC) inhibitor SAHA. At 1 μM it demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay, similar to that of SAHA. 4-iodo-SAHA inhibits proliferation of SK-BR-3 breast-derived and HT29 colon-derived cell lines with EC50 values comparable to that of SAHA (1.1 and 0.95 μM versus 2.1 and 2 μM, respectively). It is 10-fold more potent as an inhibitor of U937 leukemia cell proliferation compared to SAHA (0.12 μM versus 1.2 μM, respectively).
A SAHA derivative with antiproliferative activity in several human cancer cell lines.
A SAHA derivative with antiproliferative activity in several human cancer cell lines.
Brand Name:
Vulcanchem
CAS No.:
1219807-87-0
VCID:
VC0118070
InChI:
InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)
SMILES:
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I
Molecular Formula:
C14H19IN2O3
Molecular Weight:
390.22 g/mol
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide
CAS No.: 1219807-87-0
Cat. No.: VC0118070
Molecular Formula: C14H19IN2O3
Molecular Weight: 390.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-iodo-SAHA is a hydrophobic derivative of the class I and class II histone deacetylase (HDAC) inhibitor SAHA. At 1 μM it demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay, similar to that of SAHA. 4-iodo-SAHA inhibits proliferation of SK-BR-3 breast-derived and HT29 colon-derived cell lines with EC50 values comparable to that of SAHA (1.1 and 0.95 μM versus 2.1 and 2 μM, respectively). It is 10-fold more potent as an inhibitor of U937 leukemia cell proliferation compared to SAHA (0.12 μM versus 1.2 μM, respectively). A SAHA derivative with antiproliferative activity in several human cancer cell lines. |
|---|---|
| CAS No. | 1219807-87-0 |
| Molecular Formula | C14H19IN2O3 |
| Molecular Weight | 390.22 g/mol |
| IUPAC Name | N'-hydroxy-N-(4-iodophenyl)octanediamide |
| Standard InChI | InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) |
| Standard InChI Key | BYVHZKAHBXINPL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I |
| Appearance | Assay:≥98%A crystalline solid |
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